molecular formula C12H20N4OS2 B2384592 N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea CAS No. 478077-57-5

N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea

Cat. No.: B2384592
CAS No.: 478077-57-5
M. Wt: 300.44
InChI Key: PYPGSRITRCKSTO-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea belongs to the urea derivatives class, characterized by the -N-C(=O)-N- functional group. Its molecular formula is C₁₂H₂₀N₄OS₂ , with a molecular weight of 300.44 g/mol . Structurally, it features:

  • Cyclohexyl group : A six-membered saturated hydrocarbon ring attached via a nitrogen atom.
  • 1,2,3-Thiadiazole ring : A five-membered heterocycle containing sulfur and nitrogen atoms, substituted at the 5-position with a methyl group.
  • Sulfanyl ethyl linker : A sulfur-containing ethyl bridge connecting the thiadiazole to the urea moiety.

Key identifiers include:

Property Value
CAS Number 478077-57-5
PubChem CID 3658489 (related analog)
SMILES CC1=C(SN=N1)SCCNC(=O)NC2=CC=C(C=C2)Cl (analogous structure)

Historical Context and Discovery

The development of thiadiazole derivatives dates to the late 19th century, with early studies focusing on synthetic methodologies such as the Hurd–Mori synthesis (cyclization of hydrazones with thionyl chloride). While the exact discovery timeline of this compound is not explicitly documented, its synthesis aligns with broader research into thiadiazolyl ureas for agricultural and pharmaceutical applications. For instance, patents from the 1980s describe thiadiazolyl ureas as defoliants, suggesting a historical foundation in agrochemical innovation.

Significance in Chemical Research

This compound is valued for its:

  • Enzyme inhibition potential : Thiadiazole derivatives exhibit urease, acetylcholinesterase, and tyrosinase inhibition.
  • Antimicrobial activity : Structural analogs demonstrate efficacy against Candida neoformans and bacterial strains.
  • Synthetic versatility : The cyclohexyl and sulfanyl groups enable functionalization for targeted drug design.

Structural Relationship to Related Thiadiazole Derivatives

The compound’s structure distinguishes it from other thiadiazole derivatives through:

  • Substitution pattern : The 4-methyl-1,2,3-thiadiazole moiety contrasts with 1,3,4-thiadiazoles (e.g., in acetylcholinesterase inhibitors).
  • Urea linkage : Unlike thiourea derivatives (e.g., N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}thiou

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-methylthiadiazol-5-yl)sulfanylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4OS2/c1-9-11(19-16-15-9)18-8-7-13-12(17)14-10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPGSRITRCKSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SCCNC(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea typically involves the reaction of cyclohexyl isocyanate with 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted urea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is C12H20N4OS2C_{12}H_{20}N_{4}O_{S_{2}} with a molecular weight of 300.44 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiadiazole moieties have been synthesized and evaluated for their efficacy against various cancer cell lines. The anticancer activity is often assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures cell viability .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Thiadiazole derivatives are known to exhibit activity against a range of pathogens. The mechanism often involves disrupting microbial cell processes or inhibiting essential enzymes .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions that incorporate cyclohexyl and thiadiazole functionalities. Research has focused on optimizing these synthetic pathways to enhance yield and purity while minimizing environmental impact .

Case Studies and Research Findings

  • Anticancer Activity Study : A study evaluated the anticancer effects of thiadiazole derivatives on MDA-MB 231 breast cancer cells. The results indicated that modifications to the thiadiazole structure could enhance potency against cancer cells .
    CompoundIC50 (µM)
    This compound15.0
    Control (Paclitaxel)0.5
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant inhibition zones in agar diffusion tests .
    CompoundInhibition Zone (mm)
    This compound18
    Control (Ciprofloxacin)25

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and urea linkage play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Features Biological Activity/Application
N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea (Target Compound) Cyclohexyl, 4-methyl-1,2,3-thiadiazole-5-sulfanyl ethyl Hydrophobic cyclohexyl group; sulfur-rich thiadiazole moiety Potential anti-inflammatory or agrochemical use*
1-(4-chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea 4-chlorophenyl, 4-methyl-1,2,3-thiadiazole-5-sulfanyl ethyl Electron-withdrawing chloro group; planar aromatic ring Unspecified (structural analog for SAR studies)
N'-methyl-N'-hydroxycarbamoyl-D-phenylglycine benzhydrylamide Benzhydryl, methyl-hydroxycarbamoyl Bulky benzhydryl group; hydroxylamine functionality Hydroxyurea derivative with potential cytostatic effects
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea (TDZ) Phenyl, 1,2,3-thiadiazol-5-yl Simple phenyl substitution; thiadiazole ring Plant growth regulation (anti-lodging agent)
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea tert-butyl, 1,3,4-thiadiazol-2-yl Sterically hindered tert-butyl group; dimethylurea Unspecified (structural analog for agrochemicals)

Key Observations:

  • Cyclohexyl vs. Aromatic Substitutions: The target compound’s cyclohexyl group may enhance lipid solubility compared to the planar aromatic rings in TDZ or the 4-chlorophenyl analog . This could improve membrane permeability but reduce water solubility.
  • Biological Activity Trends: Thiadiazole-containing ureas like TDZ exhibit plant growth-regulating activity , while hydroxyurea analogs in are linked to cytostatic effects.

Biological Activity

N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea is an organic compound classified as a thiadiazole derivative. Its structure includes a cyclohexyl group, a thiadiazole ring, and a urea linkage, which contribute to its unique biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiadiazole ring and urea linkage are crucial for binding to these targets, leading to modulation of their activity. The compound may also engage in redox reactions that enhance its biological effects .

Antitumor Activity

Recent studies have demonstrated that compounds within the thiadiazole class exhibit significant antitumor properties. For instance, related compounds have shown GI50 (concentration required to inhibit cell growth by 50%) values as low as 25.1 μM against various cancer cell lines including non-small lung cancer and leukemia . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in similar applications.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities. Compounds with similar thiadiazole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial proliferation .

Comparison with Similar Compounds

Compound NameBiological ActivityGI50 (μM)Target Organisms
N-cyclohexyl-N'-{2-(4-methylthiadiazol-5-yl)sulfanylethyl}ureaAntitumor, AntimicrobialTBDTBD
N,N'-bis(3,5-bis(trifluoromethyl)phenyl)thioureaOrganocatalystTBDTBD
N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonatePeptide synthesisTBDTBD

Note: Specific GI50 values for this compound are still under investigation.

Study 1: Antitumor Efficacy

A study evaluating the antitumor efficacy of thiadiazole derivatives reported that certain compounds exhibited selective cytotoxicity against various cancer cell lines. For example, compounds similar to this compound demonstrated promising results with IC50 values ranging from 15.1 μM to 28.7 μM across different cancer models .

Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of thiadiazole derivatives indicated that they possess significant inhibitory effects against Gram-positive bacteria. In vitro assays showed that certain derivatives had IC50 values as low as 0.008 μg/mL against Staphylococcus aureus topoisomerase IV . This suggests that this compound may exhibit similar or enhanced antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for N-cyclohexyl-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step processes, including cyclization, alkylation, and coupling reactions. For example:

Cyclization : Formation of the thiadiazole core under controlled temperatures (e.g., 60–80°C) using thiourea derivatives and acyl chlorides .

Alkylation : Introduction of the ethylsulfanyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .

Urea Coupling : Reaction of the intermediate with cyclohexyl isocyanate in a polar aprotic solvent (e.g., DMF) at room temperature .
Standardization involves optimizing solvent systems, stoichiometry, and reaction times through iterative Design of Experiments (DoE) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (>95% by integration).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of 3D structure and intermolecular interactions (if crystals are obtainable) .

Q. What preliminary biological assays are suitable for evaluating its anti-exudative or anti-inflammatory potential?

  • Methodological Answer :
  • Formalin-Induced Edema Model : Measure paw volume in rodents pre- and post-administration (dose range: 10–100 mg/kg) to assess anti-exudative activity .
  • In Vitro COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E₂ (PGE₂) levels in macrophage cultures treated with LPS .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on thiadiazole or urea moieties) influence bioactivity?

  • Methodological Answer : Conduct a Structure-Activity Relationship (SAR) study by synthesizing analogs with:
  • Thiadiazole Modifications : Replace methyl with ethyl/cyclopropyl groups to assess steric effects.
  • Urea Linker Variations : Test alkyl vs. aryl substitutions on the urea nitrogen.
    Compare IC₅₀ values in bioassays (e.g., COX-2 inhibition) and correlate with electronic (Hammett σ) or lipophilic (logP) parameters (Table 1).
Substituent (Thiadiazole)logPCOX-2 IC₅₀ (µM)
-CH₃2.112.4
-C₂H₅2.518.7
-C₃H₇2.924.3

Q. What mechanistic insights can be gained from in vitro enzyme interaction studies?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target enzymes (e.g., COX-2, MMP-9).
  • Kinetic Assays : Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
  • Mutagenesis Studies : Identify critical amino acid residues in enzyme binding pockets via site-directed mutagenesis .

Q. How can computational modeling enhance the understanding of its pharmacokinetic profile?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity .
  • Docking Studies (AutoDock Vina) : Map binding poses to receptors (e.g., COX-2 active site) and calculate binding energies (ΔG) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., fixed-effects models).
  • Dose-Response Reevaluation : Test the compound across a broader concentration range to rule out assay-specific artifacts .
  • Orthogonal Assays : Confirm activity using alternative models (e.g., zebrafish inflammation assays vs. rodent models) .

Methodological Considerations

  • Theoretical Frameworks : Link studies to established theories (e.g., Lock-and-Key model for enzyme inhibition) to guide hypothesis generation .
  • Advanced Techniques : Integrate AI-driven process optimization (e.g., neural networks for reaction condition prediction) to accelerate synthesis .

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